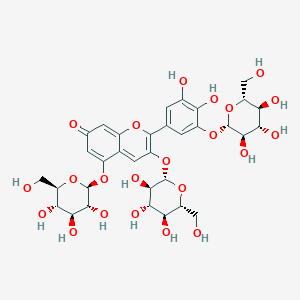![molecular formula C24H32N6O4 B1263049 3-[4-(2-羟乙基)哌嗪-1-基]-7-(6-甲氧基吡啶-3-基)-1-(2-丙氧基乙基)-1H,2H-吡啶[3,4-b]吡嗪-2-酮 CAS No. 954138-07-9](/img/structure/B1263049.png)
3-[4-(2-羟乙基)哌嗪-1-基]-7-(6-甲氧基吡啶-3-基)-1-(2-丙氧基乙基)-1H,2H-吡啶[3,4-b]吡嗪-2-酮
描述
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one, also known as 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one, is a useful research compound. Its molecular formula is C24H32N6O4 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在高血压和中枢神经系统疾病中的治疗潜力
研究表明,化合物 3-[4-(2-羟乙基)哌嗪-1-基]-7-(6-甲氧基吡啶-3-基)-1-(2-丙氧基乙基)-1H,2H-吡啶[3,4-b]吡嗪-2-酮是一种有效的、口服活性、脑穿透性磷酸二酯酶 5 (PDE5) 抑制剂。它的优化已经为评估 PDE5 的中枢抑制治疗潜能带来了一个有希望的方案。该化合物在自发性高血压大鼠模型中表现出强大的体内降血压作用,并且也已进入临床试验,表明其在治疗高血压和其他中枢神经系统疾病中具有潜在的用途 (Hughes 等人,2010)。
抗惊厥和抗菌活性
一系列新的 3-羟基-6-羟甲基-2-取代 4H-吡喃-4-酮衍生物,合成为潜在的抗惊厥化合物,涉及适当取代的哌嗪衍生物与曲酸和福尔马林的反应。通过最大电休克 (MES) 和皮下美托唑 (scMet) 诱导的癫痫发作试验评估了这些化合物的抗惊厥活性。还确定了它们的神经毒性,突出了该化合物在开发新的抗惊厥和抗菌疗法方面的潜力 (Aytemi̇r 等人,2010)。
在中风康复中的作用
磷酸二酯酶 5A (PDE5A) 抑制剂,包括这种化合物,已显示出在中风后改善大鼠的功能恢复。研究发现,在中脑动脉闭塞后 24 小时开始并持续 7 天的几乎完全抑制 PDE5A,导致感觉运动功能几乎完全恢复。这项研究表明,该化合物对血管系统的作用和潜在的调节小胶质细胞功能可能有助于神经元功能的恢复 (Menniti 等人,2009)。
抗结核特性
通过使吡嗪酰胺、甲醛和各种取代哌嗪反应合成的一系列吡嗪酰胺曼尼希碱基在体外和体内对结核分枝杆菌 H37Rv 表现出显着的抗分枝杆菌活性。这表明该化合物在结核病治疗中的潜在应用,特别是考虑到该系列中最活跃的化合物显示肺和脾组织中细菌载量显着减少 (Sriram 等人,2006)。
属性
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNAGRCHNMKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one | |
CAS RN |
954138-07-9 | |
| Record name | PF-03049423 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03049423 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?
A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.
Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?
A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.
Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?
A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
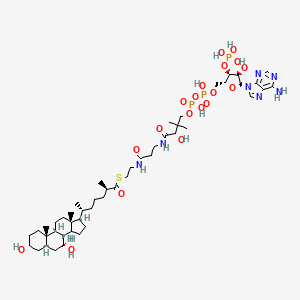

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
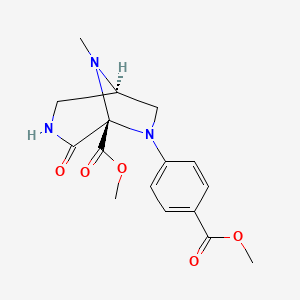
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
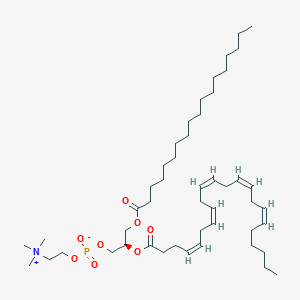

![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
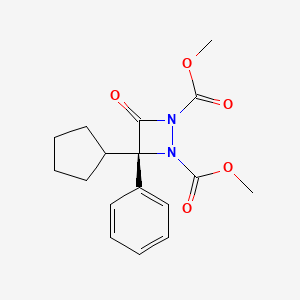
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
